

Oral Bivamelagon and Injectable MC4R Agonists: A Comparative Efficacy Guide

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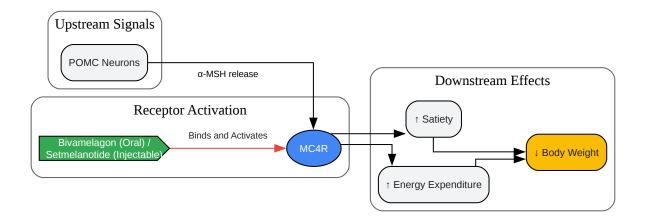
In the landscape of treatments for rare genetic and acquired obesity disorders, the advent of melanocortin-4 receptor (MC4R) agonists has marked a significant therapeutic advance. This guide provides a detailed comparison of the oral MC4R agonist, **Bivamelagon**, and the injectable MC4R agonist, setmelanotide, focusing on their efficacy, safety, and underlying mechanisms, supported by available clinical trial data. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: The MC4R Pathway

The MC4R pathway is a critical signaling cascade in the hypothalamus that regulates energy homeostasis, including appetite and weight.[1] The binding of agonists to MC4R activates downstream signaling, leading to reduced food intake and increased energy expenditure. Both **Bivamelagon** and setmelanotide are designed to activate this pathway, thereby addressing the hyperphagia and severe obesity characteristic of certain genetic and acquired conditions.[2]

Below is a diagram illustrating the MC4R signaling pathway.





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MC4R Signaling Pathway Activation by Agonists

Comparative Efficacy: Clinical Trial Data

The following tables summarize the key efficacy data from clinical trials of **Bivamelagon** and setmelanotide.

Table 1: Bivamelagon Phase 2 Trial in Acquired

Hypothalamic Obesity (14 Weeks)

Dosage Cohort	Mean BMI Reduction from Baseline (%)	Mean Reduction in 'Most' Hunger Score (10-point scale)
600mg (n=8)	-9.3% (p=0.0004)[3]	>2.8 points[4]
400mg (n=7)	-7.7% (p=0.0002)	>2.8 points
200mg (n=6)	-2.7% (p=0.0180)	2.1 points
Placebo (n=7)	+2.2%	-0.8 points (increase in hunger)



Table 2: Setmelanotide Phase 3 Trials in Genetic Obesity

(Approx. 1 Year)

Genetic Condition	Proportion Achieving ≥10% Weight Loss	Mean Percentage Change in 'Most' Hunger Score	Mean Weight Loss (%)
POMC Deficiency (n=10)	80%	-27.1% (p=0.0005)	-25.6% (p<0.0001)
LEPR Deficiency (n=11)	45%	-43.7% (p<0.0001)	-12.5% (p<0.0001)

A post-hoc analysis comparing the Phase 2 results of **Bivamelagon** with prior trials of setmelanotide in similar patient populations and durations indicated that **Bivamelagon** demonstrated consistent BMI reductions.

Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below.

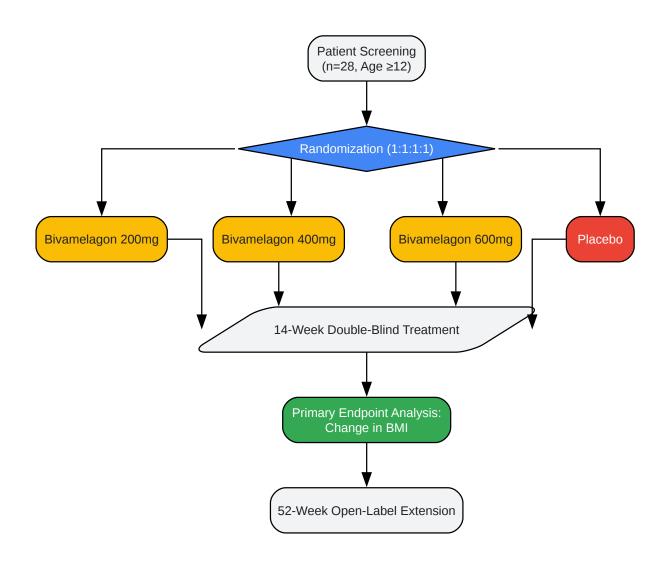
Bivamelagon Phase 2 Trial (NCT06046443)

This was a randomized, placebo-controlled, double-blind study.

- Objective: To assess the efficacy and safety of Bivamelagon on weight reduction, hunger, and quality of life in patients with acquired hypothalamic obesity.
- Participants: 28 patients aged 12 years and older.
- Intervention: Patients received a daily oral dose of Bivamelagon (200 mg, 400 mg, or 600 mg) or a placebo for 14 weeks.
- Primary Endpoint: Change from baseline in Body Mass Index (BMI) after 14 weeks of treatment.
- Key Secondary Endpoint: Change in hunger scores.

The experimental workflow for this trial is depicted in the following diagram.





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Bivamelagon Phase 2 Trial Workflow

Setmelanotide Phase 3 Trials (NCT02896192 and NCT03287960)

These were single-arm, open-label, multicenter trials.

- Objective: To demonstrate statistically significant and clinically meaningful effects of setmelanotide on percent body weight change in participants with POMC or LEPR deficiency obesity.
- Participants: Patients aged 6 years and older with confirmed POMC or LEPR deficiency.



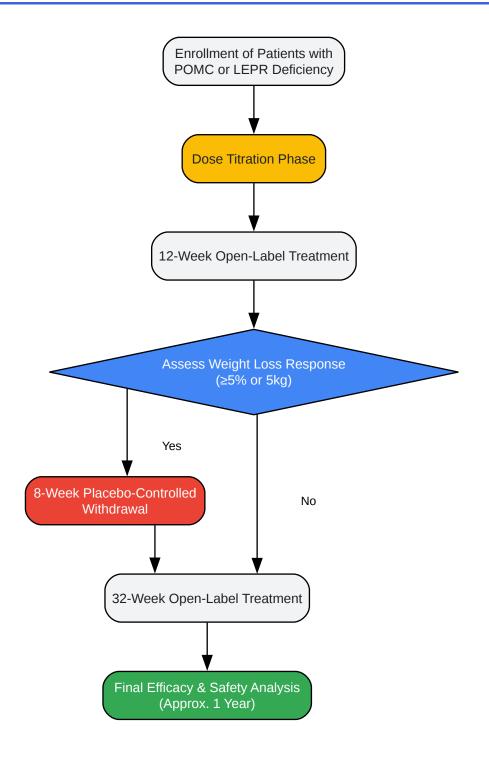




- Intervention: Daily subcutaneous injections of setmelanotide. The trial included a dose titration period, an open-label treatment period, a placebo-controlled withdrawal period for responders, and a subsequent open-label treatment period for approximately one year.
- Primary Endpoint: The proportion of participants achieving at least a 10% reduction in body weight from baseline at approximately one year.
- Key Secondary Endpoint: Mean percentage change in the 'most' hunger score on an 11point Likert-type scale.

The logical flow of the Setmelanotide Phase 3 trials is illustrated below.





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